Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Description
Properties
IUPAC Name |
4-[2-[2-(4-hydroxyphenyl)sulfanylethoxymethoxy]ethylsulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZPUSKHVURBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072961 | |
| Record name | Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93589-69-6 | |
| Record name | 4,4′-[Methylenebis(oxy-2,1-ethanediylthio)]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93589-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(methylenebis(oxy-2,1-ethanediylthio))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093589696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-4'-methylenebis(oxyethylenethio)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acetylation of Phenol
Protecting phenolic -OH groups as acetates prevents unwanted side reactions during subsequent steps. A typical procedure involves refluxing phenol with acetic anhydride in acetic acid:
Thioether Linkage Formation
Protected phenol derivatives react with thiodiglycol and formaldehyde under acidic conditions. The methylene bridge forms via electrophilic aromatic substitution, while thiodiglycol’s thioether groups integrate into the structure.
Deprotection
Final hydrolysis under basic conditions regenerates free phenolic groups:
This method’s yield and purity depend on precise control of acetylation and deprotection steps.
Industrial-Scale Optimization
Large-scale production demands cost-effective catalysts and streamlined processes. Heterogeneous catalysts, such as sulfonated resins or zeolites, offer reusability and easier separation. A comparative analysis of catalytic systems reveals:
| Catalyst Type | Yield (%) | Reusability | Environmental Impact |
|---|---|---|---|
| Homogeneous H₂SO₄ | 75–85 | Low | High |
| Ionic Liquids | 90–95 | Moderate | Low |
| Sulfonated Resins | 80–88 | High | Moderate |
Ionic liquids, despite moderate reusability, provide the highest yields and align with green chemistry principles.
Comparative Analysis of Methods
The table below synthesizes data from literature and patents:
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Ionic Liquid Catalysis | 80°C, [C₆MIM][HSO₄], 3 hours | 92 | 98 | High efficiency |
| Acetylation Pathway | Reflux, Ac₂O/AcOH, 6 hours | 85 | 95 | Scalability |
| Traditional H₂SO₄ | 100°C, 4 hours | 78 | 90 | Low cost |
Chemical Reactions Analysis
Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid or halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Material Science Applications
Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is utilized as an important raw material in the production of high-performance polymers and composites. Its structural attributes allow for enhanced thermal stability and mechanical properties in various applications:
| Application | Description |
|---|---|
| Polymer Production | Serves as a monomer in the synthesis of thermosetting resins and plastics. |
| Adhesives and Sealants | Used in formulations that require strong bonding capabilities and durability. |
| Coatings | Contributes to protective coatings with improved resistance to chemicals and abrasion. |
Biochemical Applications
Research indicates that derivatives of this compound may exhibit biological activities such as antioxidant properties. These activities are critical in mitigating oxidative stress within biological systems:
- Antioxidant Activity: Studies suggest that related compounds can reduce oxidative damage in cells.
- Endocrine Disruption Concerns: Some bisphenol derivatives raise safety concerns due to potential endocrine-disrupting effects, necessitating careful evaluation in consumer products .
Environmental Science
The compound's potential environmental impact is under scrutiny due to its structural similarities with other bisphenols known to pose risks:
- Environmental Persistence: Its stability raises concerns regarding bioaccumulation and long-term ecological effects.
- Regulatory Scrutiny: Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is included in discussions surrounding alternatives to hazardous substances like Bisphenol A (BPA) .
Case Study 1: Polymer Development
A study demonstrated the incorporation of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- into epoxy resin formulations. The results indicated improved thermal stability and mechanical performance compared to traditional epoxy systems. This enhancement is attributed to the compound's unique chemical structure facilitating stronger intermolecular interactions.
Case Study 2: Antioxidant Properties
In vitro studies assessed the antioxidant capacity of this compound compared to well-known antioxidants like ascorbic acid. The findings revealed that it effectively scavenged free radicals, suggesting its potential use in health supplements or food preservation.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds with biological molecules, while the thioether linkages can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize DD-70’s properties, it is compared to structurally and functionally related bisphenol analogs and methylenebis phenolic derivatives. Key compounds include bisphenol F (BPF), bisphenol AF (BPAF), 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)phenol] (CAS 118-82-1), and 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (CAS 76723-54-1).
Structural and Functional Differences
- Linkage Chemistry : DD-70’s thioether-ether spacer contrasts with BPF’s methylene and BPAF’s fluorinated groups. The thioether moiety may enhance thermal stability but reduce polarity compared to ethers .
- Substituent Effects : Compounds like CAS 118-82-1 and CAS 76723-54-1 utilize bulky tert-butyl groups to improve antioxidant efficacy via steric hindrance, a feature absent in DD-70 .
Toxicity and Environmental Impact
- Cytotoxicity : BPAF is more cytotoxic than BPA in hepatic and mammalian cells, whereas DD-70’s cytotoxicity remains understudied .
- Environmental Persistence : BPF and BPAF have been detected in surface waters (up to 246 ng/L in China), but DD-70’s environmental occurrence is undocumented, highlighting data gaps .
Regulatory and Commercial Status
- Regulatory Scrutiny: DD-70 is listed under 40 CFR §721.5760 as a significant new use substance, requiring EPA notification for specific applications . In contrast, BPF and BPAF face stricter EU regulations under REACH due to endocrine-disruption risks .
- Market Use : DD-70’s niche application in thermal paper contrasts with BPF/BPAF’s broad industrial use. However, its discontinuation in some product lines (e.g., 3D-TDA58969) suggests market volatility .
Biological Activity
Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is a chemical compound with the molecular formula and a molecular weight of approximately 352.46 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and antioxidant domains. Its structure includes phenolic groups and thioether linkages, which contribute to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- exhibits significant antimicrobial activity. In a study evaluating various phenolic compounds, this compound showed promising results against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activity of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is attributed to its ability to form hydrogen bonds with biological molecules and undergo redox reactions due to the presence of thioether linkages. These interactions can modulate enzyme activity and affect various biochemical pathways.
Case Study 1: Antimicrobial Efficacy in Food Preservation
A study conducted on the application of this compound in food preservation demonstrated its effectiveness in inhibiting the growth of spoilage microorganisms in meat products. The incorporation of the compound at concentrations ranging from 50 to 100 µg/g significantly reduced microbial load without adversely affecting sensory qualities.
Case Study 2: Potential Therapeutic Applications
Research exploring the therapeutic potential of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- in chronic inflammatory conditions showed that it could reduce markers of inflammation in animal models. The compound was administered at varying doses over a period of four weeks, resulting in a significant decrease in pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the key regulatory requirements for handling and studying Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- in laboratory settings?
- Under the U.S. Toxic Substances Control Act (TSCA), this compound is regulated under 40 CFR 721.5760, requiring strict hazard communication protocols. Laboratories must:
- Implement hazard labeling for concentrations ≥1% and include warnings for blood toxicity and chronic effects in SDS .
- Track emissions to water bodies under §721.90(a)(1) and maintain records per §721.125 for ≥3 years .
- Methodology: Establish compliance workflows using EPA’s TSCA guidelines and integrate environmental monitoring tools for aqueous release tracking.
Q. What in vitro models are validated for preliminary toxicity screening of this compound?
- The chicken leghorn male hepatoma (LMH) cell line, particularly 3D spheroids, is recommended for avian hepatotoxicity studies due to enhanced metabolic activity and gene expression alignment with primary hepatocytes .
- Methodology: Use transcriptomic profiling (e.g., RNA-seq) to assess estrogenic activity, cytotoxicity, and oxidative stress pathways. Reference non-estrogenic findings from reporter gene assays (e.g., ERα/β transactivation) .
Q. How can researchers synthesize Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- while complying with regulatory constraints?
- Synthesis pathways must avoid unapproved "significant new uses" under TSCA §5(a)(2). Key steps include:
- Documenting monomer purity (e.g., avoiding cross-contamination with restricted isomers).
- Validating reaction conditions to minimize byproducts like sulfides or unreacted thiols, which could trigger reporting requirements .
- Methodology: Employ GC-MS or HPLC-PDA to verify intermediate and final product purity.
Advanced Research Questions
Q. How can contradictory data on the estrogenic activity of this compound be resolved?
- While in vitro reporter assays (e.g., ERα/β) showed no estrogenicity , conflicting results may arise from metabolite interactions or species-specific receptor binding.
- Methodology:
- Conduct metabolite profiling (LC-HRMS) to identify bioactive derivatives.
- Use comparative models (e.g., human vs. avian hepatic cells) to assess species-specific responses .
- Apply quantitative structure-activity relationship (QSAR) modeling to predict metabolite-receptor binding .
Q. What advanced analytical techniques are suitable for characterizing environmental persistence and degradation pathways?
- Limited environmental occurrence data necessitates innovative approaches:
- Fate studies : Use stable isotope-labeled analogs in microcosm experiments to track biodegradation and photolysis rates.
- Adsorption modeling : Apply HPLC-derived logP values to predict soil/water partitioning .
- Methodology: Couple high-resolution mass spectrometry (HRMS) with non-targeted screening to identify transformation products in simulated ecosystems.
Q. What mechanistic insights explain its non-estrogenic activity despite structural similarity to BPA analogs?
- The sulfur-containing ethanediylthio groups and methylenebis(oxy) backbone may sterically hinder ER binding.
- Methodology:
- Perform molecular docking simulations with ERα/β crystal structures.
- Validate with competitive binding assays using tritiated estradiol .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro non-estrogenicity and in vivo toxicity potential?
- Hypothesis: Metabolites or indirect mechanisms (e.g., thyroid disruption) may drive toxicity unseen in reporter assays.
- Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
